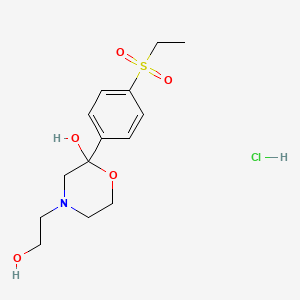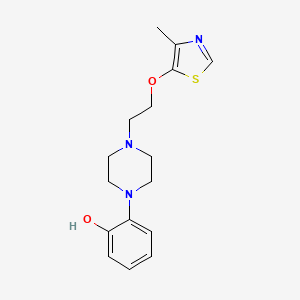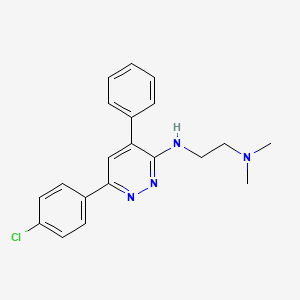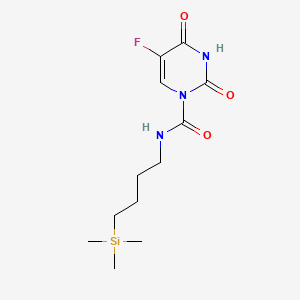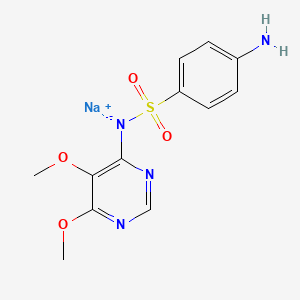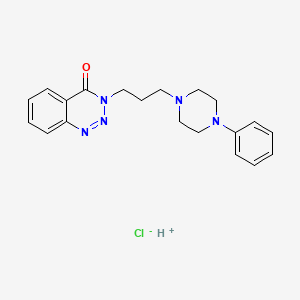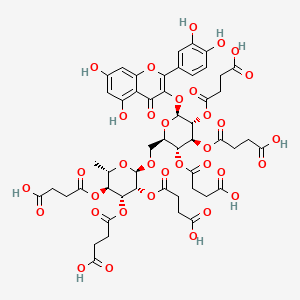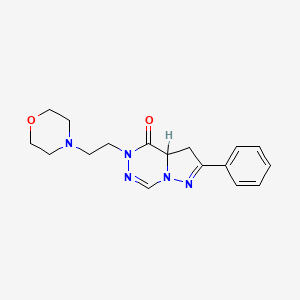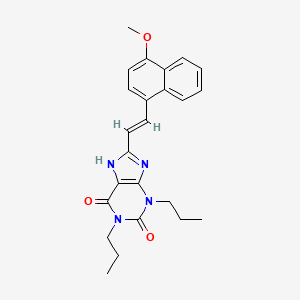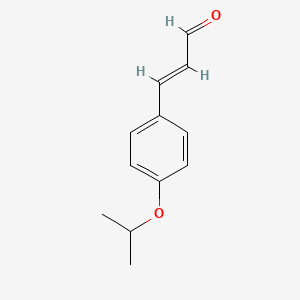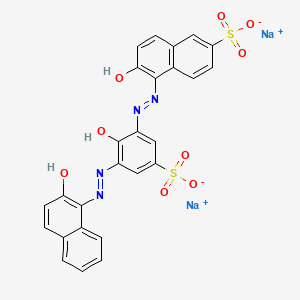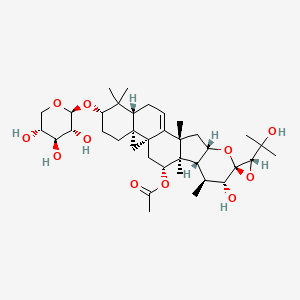
Actaeaepoxide-3-o-beta-D-xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of a class of triterpenoid saponins, which are known for their diverse biological activities.
Méthodes De Préparation
Actaeaepoxide-3-o-beta-D-xylopyranoside is typically isolated from the minor triterpene fraction of the rhizome extract of Actaea racemosa . The extraction process involves several steps:
Extraction: The rhizomes are dried and powdered before being subjected to solvent extraction using methanol or ethanol.
Fractionation: The crude extract is then fractionated using chromatographic techniques such as column chromatography.
Isolation: The specific compound is isolated from the fraction using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Actaeaepoxide-3-o-beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxide group, leading to different structural analogs.
Substitution: The glycosidic bond can be hydrolyzed under acidic conditions to yield the aglycone and sugar moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Actaeaepoxide-3-o-beta-D-xylopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Researchers study its effects on various biological systems, including its potential anti-inflammatory and anticancer properties.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating conditions like inflammation and cancer.
Industry: Its applications in industry are limited, but it is used in the development of natural product-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of Actaeaepoxide-3-o-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Modulation of signaling pathways: It may influence pathways involved in inflammation and cell proliferation.
Interaction with enzymes: It can inhibit or activate certain enzymes, leading to changes in cellular processes.
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering downstream effects.
Comparaison Avec Des Composés Similaires
Actaeaepoxide-3-o-beta-D-xylopyranoside can be compared with other cycloartane glycosides such as cimigenol 3-O-beta-D-xylopyranoside . While both compounds share a similar core structure, this compound is unique due to its specific epoxide group, which may confer different biological activities and chemical reactivity.
Similar compounds include:
- Cimigenol 3-O-beta-D-xylopyranoside
- Cycloartenol glycosides
- Other triterpenoid saponins
These compounds are often studied for their diverse biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
356522-35-5 |
|---|---|
Formule moléculaire |
C37H56O11 |
Poids moléculaire |
676.8 g/mol |
Nom IUPAC |
[(1S,3R,3'S,4R,5R,6S,7R,8R,10S,12S,16R,18S,21R)-7-hydroxy-3'-(2-hydroxypropan-2-yl)-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene-8,2'-oxirane]-3-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(28(17)42)30(48-37)32(5,6)43)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30-,33-,34+,35+,36-,37+/m0/s1 |
Clé InChI |
CNSJLMJKDVWQGM-VYBDBSRDSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@@]8([C@@H]1O)[C@@H](O8)C(C)(C)O |
SMILES canonique |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1O)C(O8)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


